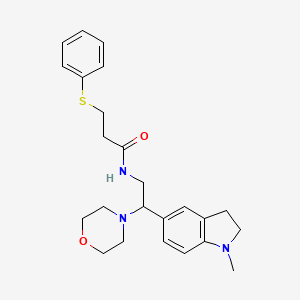
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C24H31N3O2S and its molecular weight is 425.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide, also known as a selective compound in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 332.47 g/mol
- CAS Number: 1209607-40-8
- Molecular Formula: C19H24N2OS
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound exhibits selective binding affinity to certain targets, which may include:
- Serotonin Receptors: Potential modulation of serotonin pathways.
- Melatonin Receptors: Similar compounds have shown efficacy in binding to melatonin receptors, enhancing metabolic stability and receptor selectivity .
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas, including:
- Anticancer Activity: Preliminary data suggest that the compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects: Its structure suggests possible neuroprotective properties, potentially benefiting conditions like neurodegeneration.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Neuroprotective Potential
In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Research Findings
Research has indicated that modifications to the compound's structure can enhance its biological activity. For instance, altering substituents on the phenylthio group has been shown to impact receptor affinity and metabolic stability .
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Substituent on Phenylthio | Increased binding affinity |
| Morpholino Group Variation | Enhanced solubility and bioavailability |
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-26-11-9-20-17-19(7-8-22(20)26)23(27-12-14-29-15-13-27)18-25-24(28)10-16-30-21-5-3-2-4-6-21/h2-8,17,23H,9-16,18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVHOTOCZRSPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCSC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














